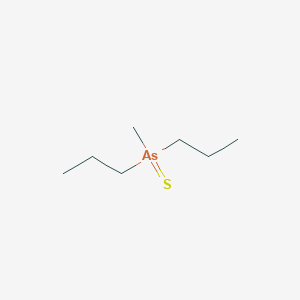
(Ethenylsulfanyl)(trimethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ethenylsulfanyl)(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three methyl groups and an ethenylsulfanyl group. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Ethenylsulfanyl)(trimethyl)stannane can be synthesized through various methods, including stannylation reactions. One common approach involves the reaction of alkyl bromides or iodides with hexamethyldistannane under transition metal-free conditions. This method is operationally convenient and offers good functional group tolerance . Another method involves the palladium-catalyzed hydrostannation of alkenes, which provides high stereo- and regioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale stannylation reactions using hexamethyldistannane as a precursor. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(Ethenylsulfanyl)(trimethyl)stannane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The ethenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various organotin oxides, hydrides, and substituted organotin compounds, which have diverse applications in organic synthesis and materials science .
Aplicaciones Científicas De Investigación
(Ethenylsulfanyl)(trimethyl)stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in medicinal chemistry.
Industry: It is used in the production of advanced materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of (Ethenylsulfanyl)(trimethyl)stannane involves its interaction with molecular targets through the formation of carbon-tin bonds. These interactions can modulate various biochemical pathways, leading to diverse biological effects. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Trimethyltin chloride: An organotin compound with similar applications in organic synthesis.
Hexamethyldistannane: A precursor used in the synthesis of various organotin compounds.
Vinyltrimethylstannane: Another organotin compound used in organic synthesis.
Uniqueness
(Ethenylsulfanyl)(trimethyl)stannane is unique due to the presence of the ethenylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other organotin compounds may not be as effective .
Propiedades
Número CAS |
64532-43-0 |
|---|---|
Fórmula molecular |
C5H12SSn |
Peso molecular |
222.93 g/mol |
Nombre IUPAC |
ethenylsulfanyl(trimethyl)stannane |
InChI |
InChI=1S/C2H4S.3CH3.Sn/c1-2-3;;;;/h2-3H,1H2;3*1H3;/q;;;;+1/p-1 |
Clave InChI |
ZHOZTQJXBXEGGU-UHFFFAOYSA-M |
SMILES canónico |
C[Sn](C)(C)SC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


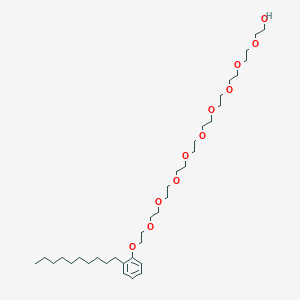
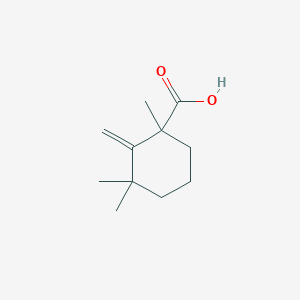
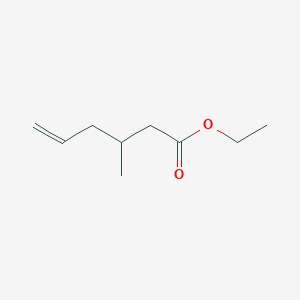

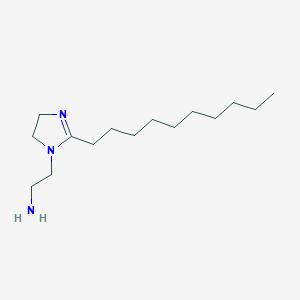
![2,4,4-Trimethyl-3-[(2-methylbenzene-1-sulfonyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14491033.png)
![3-[(Methylamino)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14491045.png)
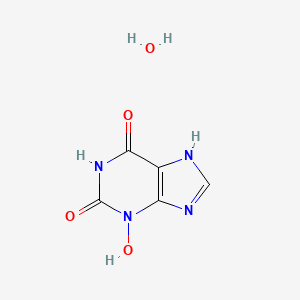
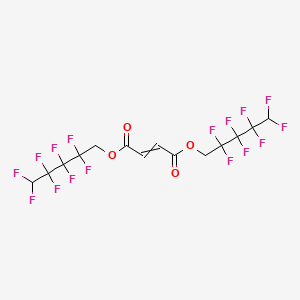
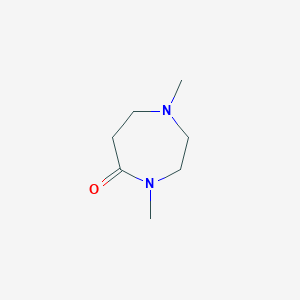
![5-(4-Chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-ol](/img/structure/B14491062.png)
